3-bromo-2-chloro-6-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-chloro-6-methylphenol is an aromatic compound with the molecular formula C7H6BrClO It is a derivative of phenol, where the phenolic ring is substituted with bromine, chlorine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-2-chloro-6-methylphenol typically involves the bromination and chlorination of 2-methylphenol (o-cresol). The process can be carried out in a controlled environment to ensure selective substitution at the desired positions on the aromatic ring.
Bromination: The introduction of a bromine atom can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3). The reaction is typically conducted at room temperature.
Chlorination: Chlorination can be performed using chlorine gas (Cl2) or a chlorinating agent like sulfuryl chloride (SO2Cl2). The reaction conditions may vary, but it is often carried out at elevated temperatures to ensure complete substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-chloro-6-methylphenol can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be replaced by other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide (NaOCH3) to form methoxy derivatives.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized products using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: The compound can be reduced to remove halogen atoms or to convert the phenolic group to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Sodium methoxide (NaOCH3), dimethyl sulfoxide (DMSO), elevated temperatures.
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.
Major Products Formed:
Substitution: Methoxy derivatives.
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Dehalogenated phenols and hydroxyl derivatives.
Scientific Research Applications
3-Bromo-2-chloro-6-methylphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block for designing new compounds.
Biology: The compound’s phenolic structure allows it to interact with biological systems, making it useful in studying enzyme interactions and inhibition.
Medicine: Research into its potential antimicrobial and antifungal properties is ongoing, as halogenated phenols are known for their biological activity.
Industry: It is used in the production of specialty chemicals, including dyes, pigments, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-bromo-2-chloro-6-methylphenol involves its interaction with molecular targets through its phenolic group and halogen substituents. The phenolic group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
2-Bromo-4-chloro-6-methylphenol: Similar structure but different substitution pattern.
3-Bromo-2-chloro-4-methylphenol: Another isomer with a different arrangement of substituents.
2-Chloro-6-methylphenol: Lacks the bromine atom, providing a comparison for the effect of bromination.
Uniqueness: 3-Bromo-2-chloro-6-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms on the phenolic ring enhances its reactivity and potential for diverse applications.
Properties
CAS No. |
2091708-07-3 |
---|---|
Molecular Formula |
C7H6BrClO |
Molecular Weight |
221.48 g/mol |
IUPAC Name |
3-bromo-2-chloro-6-methylphenol |
InChI |
InChI=1S/C7H6BrClO/c1-4-2-3-5(8)6(9)7(4)10/h2-3,10H,1H3 |
InChI Key |
VVKPUDXIRMLOSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)Cl)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.